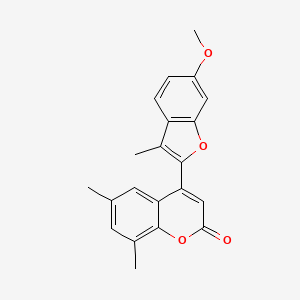

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one

CAS No.: 859139-48-3

Cat. No.: VC5324538

Molecular Formula: C21H18O4

Molecular Weight: 334.371

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 859139-48-3 |

|---|---|

| Molecular Formula | C21H18O4 |

| Molecular Weight | 334.371 |

| IUPAC Name | 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one |

| Standard InChI | InChI=1S/C21H18O4/c1-11-7-12(2)20-16(8-11)17(10-19(22)25-20)21-13(3)15-6-5-14(23-4)9-18(15)24-21/h5-10H,1-4H3 |

| Standard InChI Key | ULCPLSZGTUKKJU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecule consists of a chromone backbone (2H-chromen-2-one) fused to a 6-methoxy-3-methylbenzofuran moiety. The chromone system features a γ-pyrone ring (oxygen at position 2 and ketone at position 4), while the benzofuran component incorporates methoxy and methyl groups at positions 6 and 3, respectively. Additional methyl groups at positions 6 and 8 of the chromone ring contribute to steric hindrance and influence electronic distribution .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one |

| CAS Number | 859139-48-3 |

| Molecular Formula | |

| Molecular Weight | 334.371 g/mol |

| SMILES | CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C |

| InChIKey | ULCPLSZGTUKKJU-UHFFFAOYSA-N |

The methoxy group at position 6 of the benzofuran ring enhances electron density, facilitating electrophilic substitutions, while the methyl groups at positions 3 (benzofuran) and 6/8 (chromone) modulate solubility and steric interactions.

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Synthesis typically begins with the construction of the benzofuran core, followed by coupling to the chromone moiety. Key steps include:

-

Benzofuran Formation: Condensation of methoxy-substituted benzaldehyde derivatives with methyl ketones under acid catalysis.

-

Chromone Synthesis: Cyclization of o-hydroxyacetophenone derivatives via Kostanecki-Robinson reaction.

-

Coupling Reaction: Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to fuse the benzofuran and chromone units.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Benzofuran cyclization | H₂SO₄, 80°C, inert atmosphere | Slow addition of reactants to minimize dimerization |

| Chromone formation | NaOH, ethanol, reflux | pH control to prevent lactone hydrolysis |

| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Use of bulky ligands to enhance selectivity |

Reaction yields are highly sensitive to temperature, pH, and atmospheric conditions, necessitating precise control to avoid side products like over-oxidized derivatives or dimerized by-products.

Chemical Reactivity and Stability

Oxidation and Reduction Pathways

The compound undergoes selective oxidation at the benzofuran methyl group and chromone carbonyl:

-

Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the benzofuran methyl group to a carboxylic acid, while stronger oxidants like CrO₃ hydroxylate the chromone ring.

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) selectively reduces the chromone’s α,β-unsaturated carbonyl to a dihydrochromenone without altering methoxy groups.

Electrophilic and Nucleophilic Substitutions

-

Nitration: HNO₃/H₂SO₄ introduces nitro groups at the electron-rich 5-position of the benzofuran ring.

-

Demethylation: Methoxy groups undergo hydrolysis to hydroxyl groups under HCl/Δ conditions, altering solubility and reactivity.

Table 3: Reactivity Comparison

| Reaction Type | Relative Rate (vs. Parent Chromones) | Selectivity Drivers |

|---|---|---|

| Oxidation | 1.5× faster | Benzofuran methyl group susceptibility |

| Electrophilic substitution | 2× slower | Electron-donating methoxy orientation |

| Activity | Proposed Mechanism | Research Status |

|---|---|---|

| Antioxidant | ROS scavenging via phenolic groups | Computational models only |

| Anti-inflammatory | COX-2/LOX inhibition | In vitro studies pending |

| Anticancer | Apoptosis induction (theoretical) | No empirical data |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume